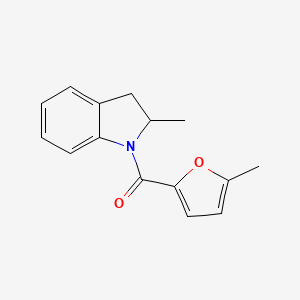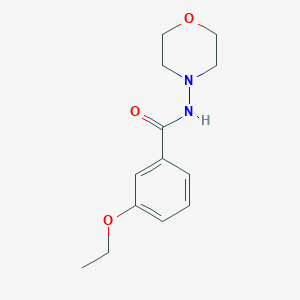![molecular formula C17H16ClFN2O4S B4184974 2-chloro-6-fluoro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4184974.png)
2-chloro-6-fluoro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide
Übersicht
Beschreibung
2-chloro-6-fluoro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide, also known as CFMSB, is a chemical compound that has gained significant attention in the scientific community due to its potential pharmaceutical applications.
Wirkmechanismus
2-chloro-6-fluoro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide exerts its pharmacological effects through the inhibition of specific enzymes and receptors. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. 2-chloro-6-fluoro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide also inhibits the activity of the protein kinase CK2, which is involved in cell proliferation and survival. In addition, 2-chloro-6-fluoro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling and cell survival.
Biochemical and Physiological Effects:
2-chloro-6-fluoro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. 2-chloro-6-fluoro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It also inhibits angiogenesis, which is the process of forming new blood vessels that cancer cells rely on for growth and metastasis. Inflammation research has shown that 2-chloro-6-fluoro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological research, 2-chloro-6-fluoro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide has been shown to have neuroprotective effects, including improving cognitive function and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-6-fluoro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide has several advantages for lab experiments, including its high purity and yield, well-established synthesis method, and extensive research on its pharmacological effects. However, 2-chloro-6-fluoro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future research directions for 2-chloro-6-fluoro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide, including exploring its potential use as a therapeutic agent for various diseases, investigating its mechanism of action in more detail, and developing new analogs with improved pharmacological properties. Other potential research directions include investigating the use of 2-chloro-6-fluoro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide as a tool for studying gene expression regulation and exploring its potential use in combination with other drugs for synergistic effects.
In conclusion, 2-chloro-6-fluoro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide is a chemical compound that has shown promise for its potential use as a therapeutic agent for various diseases. Its well-established synthesis method, extensive research on its pharmacological effects, and potential for future research make it an important compound in the field of pharmaceutical research.
Wissenschaftliche Forschungsanwendungen
2-chloro-6-fluoro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide has been extensively studied for its potential use as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-chloro-6-fluoro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that 2-chloro-6-fluoro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological research, 2-chloro-6-fluoro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide has been shown to have neuroprotective effects and can improve cognitive function.
Eigenschaften
IUPAC Name |
2-chloro-6-fluoro-N-(4-morpholin-4-ylsulfonylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O4S/c18-14-2-1-3-15(19)16(14)17(22)20-12-4-6-13(7-5-12)26(23,24)21-8-10-25-11-9-21/h1-7H,8-11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVNYFBHPRFFOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyclohexyl-N'-[2-(1-piperidinyl)ethyl]thiourea](/img/structure/B4184892.png)


![6-methyl-1-[(5-methyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4184928.png)
![N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4184930.png)



![4-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B4184959.png)
![N-[2-(dimethylamino)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4184966.png)

![N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-phenylbutanamide](/img/structure/B4184989.png)
![methyl 3-[(3-ethoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B4184995.png)
![3,5-dimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4185002.png)